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  • Product: 3-(Benzylamino)propanamide hydrochloride
  • CAS: 114741-49-0

Core Science & Biosynthesis

Foundational

3-(Benzylamino)propanamide hydrochloride CAS number lookup

An In-Depth Technical Guide to 3-(Benzylamino)propanamide and its Hydrochloride Salt For Researchers, Scientists, and Drug Development Professionals Core Chemical Identity and Properties A precise understanding of a comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Benzylamino)propanamide and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Properties

A precise understanding of a compound's identity is the foundation of all scientific inquiry. This section clarifies the Chemical Abstracts Service (CAS) number and fundamental properties of the title compound.

CAS Number and Nomenclature

It is crucial to distinguish between the free base and its hydrochloride salt, as they are distinct chemical entities.

  • 3-(Benzylamino)propanamide (Free Base): The parent compound is assigned CAS Number 16490-80-5 .

  • [1][2][3]3-(Benzylamino)propanamide Hydrochloride (Salt): The hydrochloride salt is assigned CAS Number 114741-49-0 .

The formation of the hydrochloride salt involves the protonation of the secondary amine by hydrochloric acid. This conversion is a standard practice in pharmaceutical development to enhance the solubility and stability of amine-containing compounds.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These parameters are critical for designing experimental protocols, including formulation and analytical method development.

Property3-(Benzylamino)propanamide (Free Base)3-(Benzylamino)propanamide HydrochlorideSource(s)
Molecular Formula C₁₀H₁₄N₂OC₁₀H₁₅ClN₂O
[1][2]Molecular Weight178.23 g/mol 214.69 g/mol
[1][2]AppearanceSolid (Expected)White to off-white crystalline powder (Expected)
[4]SolubilitySoluble in organic solvents.Enhanced water solubility.
[4]Topological Polar Surface Area (TPSA)55.12 Ų55.12 Ų
[1]LogP (Octanol-Water Partition Coefficient)0.6516Lower than the free base (Expected)

##[1]# 2. Synthesis and Purification

The synthesis of 3-(benzylamino)propanamide and its subsequent conversion to the hydrochloride salt can be achieved through established organic chemistry principles. A general and robust synthetic strategy is outlined below.

Synthetic Pathway: Reductive Amination

A common and efficient method for the synthesis of secondary amines is reductive amination. This involves the reaction of an aldehyde with a primary amine to form an imine, which is then reduced in situ to the desired amine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A Benzaldehyde C Schiff Base (Imine) Intermediate A->C B 3-Aminopropanamide B->C E 3-(Benzylamino)propanamide (Free Base) C->E D Reducing Agent (e.g., NaBH₄, H₂/Pd-C) D->E G 3-(Benzylamino)propanamide Hydrochloride E->G F Hydrochloric Acid (HCl) F->G

Caption: General synthetic workflow for 3-(Benzylamino)propanamide Hydrochloride.

Detailed Experimental Protocol

Objective: To synthesize 3-(benzylamino)propanamide hydrochloride.

Pillar of Trustworthiness: This protocol incorporates in-process controls and purification steps to ensure the integrity of the final product.

Step 1: Reductive Alkylation of 3-Aminopropanamide with Benzaldehyde

  • T[5]o a solution of 3-aminopropanamide (1.0 eq) in a suitable protic solvent (e.g., methanol, ethanol), add benzaldehyde (1.0-1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise, maintaining the temperature below 10°C. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent side reactions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the excess reducing agent by the careful addition of water.

  • Concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-(benzylamino)propanamide free base.

Step 2: Purification of the Free Base

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure free base.

Step 3: Formation of the Hydrochloride Salt

  • D[6]issolve the purified 3-(benzylamino)propanamide free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 3-(benzylamino)propanamide hydrochloride.

Potential Applications in Drug Discovery and Development

While specific biological activities for 3-(benzylamino)propanamide hydrochloride are not extensively documented, the propanamide scaffold is a recurring motif in medicinally active compounds. This suggests its potential as a valuable building block in drug discovery programs.

G cluster_0 Potential Therapeutic Areas A 3-(Benzylamino)propanamide Core Structure B Anti-inflammatory A:f0->B Modification & Conjugation C Antimicrobial A:f0->C Modification & Conjugation D Anticancer A:f0->D Modification & Conjugation E CNS Disorders A:f0->E Modification & Conjugation

Caption: Potential therapeutic avenues leveraging the propanamide scaffold.

  • Anti-inflammatory and Urease/COX-2 Inhibition: Propanamide-sulfonamide drug conjugates have been explored as dual inhibitors of urease and cyclooxygenase-2 (COX-2), indicating potential applications in treating inflammation and related disorders.

  • [7][8]Anticancer Activity: The propanamide moiety is present in various compounds tested for antiproliferative activity against cancer cell lines.

  • [9]Central Nervous System (CNS) Applications: Propanamide derivatives are being investigated for their potential in treating neurodegenerative diseases.

  • [9]Insulin Resistance: Certain propanamide compounds have been shown to increase glucose consumption in insulin-resistant cells, suggesting a potential role in managing type II diabetes and related metabolic disorders.

[10]4. Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the structure, identity, and purity of the synthesized compound. This self-validating system ensures the reliability of subsequent biological and pharmacological studies.

Analytical TechniquePurposeExpected Observations/ProtocolSource(s)
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation and ConfirmationIn ¹H NMR, expect characteristic peaks for the aromatic protons of the benzyl group, the methylene protons adjacent to the amines and amide, and the amide protons. In ¹[10][11]³C NMR, distinct signals for each carbon environment should be observed.
[12][13]Mass Spectrometry (MS)Molecular Weight VerificationElectrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the free base (m/z 179.23).
High-Performance Liquid Chromatography (HPLC) Purity Assessment and QuantificationA reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) can be used to determine purity. The c[14][15][16]ompound should elute as a single major peak.
[17][18]Fourier-Transform Infrared (FTIR) SpectroscopyFunctional Group IdentificationCharacteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C stretching should be present. For the hydrochloride salt, a broad N-H⁺ stretch is expected.

##[12][19]## 4.1. Protocol: Purity Determination by Reverse-Phase HPLC

Objective: To assess the purity of a sample of 3-(benzylamino)propanamide hydrochloride.

  • System: HPLC with UV detection.

  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient, for example, 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm and 254 nm.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • [18]Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity of ≥95% is typically required for research applications.

[1]5. Conclusion

3-(Benzylamino)propanamide and its hydrochloride salt are valuable chemical entities with clear synthetic pathways and straightforward analytical characterization methods. While direct pharmacological data is limited, its core structure is a key component in a variety of biologically active molecules. As such, it represents a promising starting point for medicinal chemistry campaigns aimed at developing novel therapeutics for a range of diseases, including inflammatory conditions, cancer, and metabolic disorders. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and further explore the potential of this versatile compound.

References

  • PubChem. 3-(Benzylamino)propanol | C10H15NO | CID 78448. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. (2018). 3-(Benzylamino)propanol. [Link]

  • GSRS. 3-BENZYLAMINOPROPIONAMIDE. [Link]

  • PubMed Central. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • SIELC Technologies. Separation of 3-(Benzylamino)propionitrile on Newcrom R1 HPLC column. [Link]

  • Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link]

  • ResearchGate. (2025). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. [Link]

  • Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
  • Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
  • Google Patents.
  • YouTube. (2024). NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides. [Link]

  • Sciencemadness.org. (2020). TLC of amine hydrochloride salt. [Link]

  • Royal Society of Chemistry. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. [Link]

  • ResearchGate. Structure–activity relationship of the propenamide and propanamide series. [Link]

  • ResearchGate. Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. [Link]

  • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • Google Patents. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • PubMed. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. [Link]

  • Rasino Drugs Pvt Ltd. 3-Dimethylamino 1 Propyl Chloride Hydrochloride. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]

  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an.... [Link]

  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. [Link]

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Exploratory

3-(Benzylamino)propanamide Hydrochloride: A Technical Monograph

Topic: 3-(Benzylamino)propanamide Hydrochloride: Structural Analysis, Synthesis, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Benzylamino)propanamide Hydrochloride: Structural Analysis, Synthesis, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary & Chemical Identity

3-(Benzylamino)propanamide hydrochloride is a functionalized


-amino acid derivative serving as a critical intermediate in medicinal chemistry and organic synthesis.[1] Structurally, it consists of a propionamide backbone substituted at the 

-position with a benzylamine moiety. This compound bridges the gap between simple aliphatic linkers and aromatic pharmacophores, making it a versatile building block for peptidomimetics, histone deacetylase (HDAC) inhibitors, and SIRT2 modulators.
Chemical Identifiers
PropertyDetail
IUPAC Name 3-(Benzylamino)propanamide hydrochloride
Common Name

-Benzyl-

-alaninamide HCl
CAS Number (Free Base) 16490-80-5
Molecular Formula

(Salt) /

(Base)
Molecular Weight 214.69 g/mol (HCl Salt)
SMILES C1=CC=C(C=C1)CNCCC(=O)N.Cl
Solubility Highly soluble in water, methanol; sparingly soluble in dichloromethane.[1][2]

Structural Analysis & Connectivity

The molecule features a flexible ethyl linker connecting a rigid, lipophilic phenyl ring to a polar, hydrogen-bond-donating amide group.[1] The hydrochloride salt form protonates the secondary amine, significantly enhancing water solubility and stability against oxidation compared to the free base.

Structural Visualization (DOT Diagram)

The following diagram illustrates the connectivity and functional segmentation of the molecule.

ChemicalStructure Phenyl Phenyl Ring (Lipophilic Domain) Benzylic Benzylic Carbon (C-7) Phenyl->Benzylic Aromatic Attachment Amine Secondary Amine (Protonation Site .HCl) Benzylic->Amine N-Alkylation Linker Ethyl Linker (C-2, C-3) Amine->Linker Beta-Position Amide Primary Amide (H-Bond Donor/Acceptor) Linker->Amide Carbonyl Connection

Figure 1: Functional connectivity map of 3-(Benzylamino)propanamide HCl.[1]

Synthesis & Production Protocols

The most robust synthesis route involves the aza-Michael addition of benzylamine to acrylamide. This reaction is atom-economical and typically proceeds without a catalyst, although Lewis acids can accelerate the rate.

Reaction Mechanism[1][3]
  • Nucleophilic Attack: The lone pair of the primary amine (benzylamine) attacks the

    
    -carbon of the 
    
    
    
    -unsaturated amide (acrylamide).
  • Enolate Intermediate: A transient enolate forms, which is rapidly protonated to yield the secondary amine.

  • Salt Formation: Treatment with anhydrous HCl precipitates the target salt.

Experimental Protocol

Objective: Synthesis of 3-(Benzylamino)propanamide HCl (10g scale).

Reagents:

  • Benzylamine (1.0 equiv)[1]

  • Acrylamide (1.0 equiv)[1]

  • Ethanol (Solvent)[1]

  • HCl in Dioxane (4M)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve Acrylamide (7.1 g, 100 mmol) in Ethanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add Benzylamine (10.7 g, 100 mmol) dropwise over 15 minutes at room temperature. Note: The reaction is exothermic; cooling may be required.

  • Reflux: Heat the mixture to mild reflux (

    
    ) for 4–6 hours. Monitor consumption of acrylamide via TLC (Mobile phase: 10% MeOH in DCM).
    
  • Concentration: Evaporate the solvent under reduced pressure to obtain the crude oily free base.

  • Salt Formation: Redissolve the oil in a minimum amount of anhydrous ethanol or diethyl ether. Add 4M HCl in dioxane (30 mL) dropwise with vigorous stirring.

  • Isolation: A white precipitate will form.[3] Filter the solid, wash with cold diethyl ether (

    
    ), and dry under vacuum.
    
Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Salt Formation Start Benzylamine + Acrylamide Reflux Reflux in EtOH (70°C, 4-6h) Start->Reflux Crude Crude Free Base (Oil) Reflux->Crude Acidification Add HCl (Dioxane/Ether) Crude->Acidification Precipitation Precipitate Formation Acidification->Precipitation Final 3-(Benzylamino)propanamide HCl (White Solid) Precipitation->Final

Figure 2: Process flow for the synthesis of the hydrochloride salt.[1]

Analytical Characterization

Verification of the structure requires NMR and IR spectroscopy. The hydrochloride salt induces specific shifts, particularly on the protons adjacent to the nitrogen.

Predicted -NMR Data (DMSO- )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Amide NH 7.60, 7.10Broad Singlet2H

Aromatic 7.35 – 7.55Multiplet5HPhenyl Ring
Amine NH 9.20 – 9.50Broad Singlet2H

(Salt)
Benzylic 4.10Singlet/Doublet2H


-CH2
3.05Triplet2H


-CH2
2.60Triplet2H

Note: In the free base, the benzylic protons appear upfield (~3.8 ppm), and the amine proton is often not visible or appears as a broad singlet around 1.5–2.0 ppm.

Infrared (IR) Spectroscopy[1]
  • 3300–3100 cm

    
    :  N-H stretching (Amide and Ammonium salt).
    
  • 1680 cm

    
    :  C=O stretching (Amide I band).
    
  • 1550 cm

    
    :  N-H bending (Amide II band).[1]
    

Applications in Drug Discovery

This compound is not merely a laboratory curiosity; it functions as a strategic scaffold in several therapeutic areas.

SIRT2 Inhibition

Research indicates that benzylamine derivatives serve as key fragments in the development of Sirtuin-2 (SIRT2) inhibitors. The 3-(benzylamino)propanamide motif mimics the acetyl-lysine substrate, allowing the phenyl group to occupy the hydrophobic pocket of the enzyme while the amide interacts with the zinc-binding domain or the cofactor binding site.[1]

Linker Chemistry

In PROTAC (Proteolysis Targeting Chimera) design, the secondary amine provides a reactive handle for attaching E3 ligase ligands, while the amide can be hydrolyzed or modified to attach the protein of interest (POI) ligand. Its moderate chain length (3 carbons + Nitrogen) offers optimal flexibility.

Food Safety Research (Acrylamide Mitigation)

This compound is also studied in food chemistry as a model adduct. Understanding the reversibility of the Michael addition (retro-Michael reaction) under thermal stress helps researchers understand acrylamide formation pathways in processed foods.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritation.[1][2][4]Wear nitrile gloves.
Eye Irritation H319: Causes serious eye irritation.[2][4][5]Use safety goggles.
STOT-SE H335: May cause respiratory irritation.[1][2]Use in a fume hood.

Storage: Store in a cool, dry place. The hydrochloride salt is hygroscopic; keep the container tightly sealed to prevent hydrolysis or caking.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217355, 3-(Benzylamino)propanamide. Retrieved from [Link][1]

  • Khanfar, M. A., et al. (2014). Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors.[6] European Journal of Medicinal Chemistry.[6] Retrieved from [Link]

  • Zamora, R., & Hidalgo, F. J. (2008). Conversion of 3-aminopropionamide and 3-alkylaminopropionamides into acrylamide in model systems.[7] Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 3-(Benzylamino)propanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract A comprehensive understanding of a drug candidate's solubility is a cornerstone of successful pharmaceutical development. Poor aqueous solubility i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive understanding of a drug candidate's solubility is a cornerstone of successful pharmaceutical development. Poor aqueous solubility is a major contributor to inadequate bioavailability and therapeutic variability, presenting significant challenges from early discovery to formulation.[1] This guide provides a detailed examination of the solubility profile of 3-(Benzylamino)propanamide hydrochloride, a compound of interest in medicinal chemistry. As an amine hydrochloride salt, its solubility is intrinsically linked to the pH of the aqueous medium.[2][3][4] This document will delve into the theoretical underpinnings of its solubility, present robust experimental protocols for its determination, and discuss the critical factors that modulate its dissolution.

Introduction: The Criticality of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with obstacles, with suboptimal physicochemical properties being a primary cause of attrition. Among these, aqueous solubility is paramount. A drug must be in solution to be absorbed, distributed, metabolized, and ultimately exert its pharmacological effect. Insufficient solubility can lead to a cascade of undesirable outcomes, including poor absorption from the gastrointestinal tract, diminished oral bioavailability, and unreliable in vitro assay results.[5] Consequently, a thorough characterization of a compound's solubility is not merely a data collection exercise but a critical step in risk mitigation and strategic development.

3-(Benzylamino)propanamide hydrochloride, as a weakly basic compound, is expected to exhibit pH-dependent solubility.[3] The presence of the benzylamino group, which can be protonated, suggests that its solubility will be significantly higher in acidic environments compared to neutral or alkaline conditions.[4] This guide will provide the necessary framework for a comprehensive evaluation of this behavior.

Physicochemical Properties of 3-(Benzylamino)propanamide Hydrochloride

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₅ClN₂OChemScene[6]
Molecular Weight 214.69 g/mol Calculated
Chemical Structure Chemical Structure of 3-(Benzylamino)propanamide HydrochlorideN/A
Appearance White to off-white solidTypical for amine hydrochlorides
pKa (predicted) ~9-10 (for the benzylamino group)Estimated based on similar structures

Note: The molecular weight of the free base, 3-(Benzylamino)propanamide, is 178.23 g/mol .[6]

The key functional group influencing the solubility of this molecule is the secondary amine. In its hydrochloride salt form, the amine is protonated, rendering the molecule ionic and generally enhancing its aqueous solubility.[7][8]

Theoretical Framework: Understanding pH-Dependent Solubility

The solubility of ionizable compounds like 3-(Benzylamino)propanamide hydrochloride is governed by the Henderson-Hasselbalch equation.[9][10][11] This principle dictates the equilibrium between the ionized (protonated) and non-ionized (free base) forms of the molecule in solution, which is dependent on the pKa of the ionizable group and the pH of the medium.[12]

For a weak base, the equation is expressed as:

pH = pKa + log([B]/[BH⁺])

Where:

  • [B] is the concentration of the non-ionized free base.

  • [BH⁺] is the concentration of the ionized conjugate acid.

The total solubility (S_total) is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the protonated, more soluble form. At a pH below the pKa, the equilibrium shifts towards the protonated form ([BH⁺]), leading to a significant increase in overall solubility.[3]

G Free_Base R₂NH (Less Soluble) Protonated_Form R₂NH₂⁺ (More Soluble) Free_Base->Protonated_Form Acidic pH (pH < pKa) Protonated_Form->Free_Base Basic pH (pH > pKa) H_plus + H⁺ OH_minus + OH⁻

Caption: Ionization equilibrium of a secondary amine.

Experimental Determination of Solubility

Two primary types of solubility assays are employed in drug development: kinetic and thermodynamic.[13]

Kinetic Solubility Assay

This high-throughput method is typically used in early drug discovery to rapidly assess the solubility of a large number of compounds.[14] It measures the concentration at which a compound, introduced from a concentrated organic solvent stock (usually DMSO), precipitates in an aqueous buffer.[14][15]

Causality Behind Experimental Choices:

  • DMSO Stock Solution: Allows for the handling of small quantities of compound and facilitates high-throughput automation.

  • Short Incubation Time: Provides a rapid assessment, though it may not represent true equilibrium.[15]

  • Turbidimetric or Nephelometric Detection: Enables rapid, plate-based measurement of precipitation.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 3-(Benzylamino)propanamide hydrochloride in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in a 96-well plate using DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate at room temperature for a defined period, typically 1-2 hours.[16]

  • Analysis: Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm).

  • Data Interpretation: The kinetic solubility is the concentration at which the turbidity significantly increases above the background.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A 10 mM Stock in DMSO B Serial Dilution in DMSO Plate A->B C Add to Aqueous Buffer Plate B->C D Incubate (1-2h) with Shaking C->D E Measure Turbidity D->E F Determine Precipitation Point E->F

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true solubility of a compound at equilibrium and is considered the gold standard.[15] It involves equilibrating an excess of the solid compound in the desired solvent over a longer period.[5]

Causality Behind Experimental Choices:

  • Excess Solid Compound: Ensures that a saturated solution is achieved, representing the maximum solubility.[13]

  • Prolonged Incubation (e.g., 24-48 hours): Allows the system to reach thermodynamic equilibrium.[13][16]

  • Filtration/Centrifugation: Removes undissolved solid to accurately measure the concentration of the dissolved compound.[17]

  • HPLC-UV or LC-MS/MS Analysis: Provides a sensitive and specific method for quantifying the compound concentration in the supernatant.[5][13]

Step-by-Step Protocol:

  • Dispensing Compound: Add an excess of solid 3-(Benzylamino)propanamide hydrochloride to vials containing the desired aqueous buffers (e.g., buffers at pH 1.2, 4.5, and 6.8 as per ICH guidelines).[18][19][20]

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.[16]

  • Phase Separation: After equilibration, separate the undissolved solid by filtering through a 0.45 µm filter or by centrifugation.

  • Sample Preparation: Dilute the clear supernatant with an appropriate solvent to fall within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • pH Measurement: Measure the final pH of the saturated solution.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis A Add Excess Solid to Buffer B Shake for 24-48h at Constant Temp A->B C Filter/Centrifuge B->C D Dilute Supernatant C->D F Measure Final pH C->F E Quantify by HPLC/LC-MS D->E

Caption: Workflow for Thermodynamic Solubility Assay.

Expected Solubility Profile of 3-(Benzylamino)propanamide Hydrochloride

Based on its chemical structure, the following solubility profile is anticipated.

pH of MediumExpected SolubilityRationale
1.2 (Simulated Gastric Fluid) HighThe benzylamino group will be fully protonated, maximizing solubility.
4.5 Moderate to HighThe compound will still be predominantly in its protonated, soluble form.
6.8 (Simulated Intestinal Fluid) Low to ModerateAs the pH approaches the pKa, the proportion of the less soluble free base increases.
>8.0 LowThe compound will exist primarily as the free base, which is expected to have lower aqueous solubility.

Factors Influencing Solubility

Several factors can significantly impact the solubility of 3-(Benzylamino)propanamide hydrochloride.

  • pH: As detailed above, pH is the most critical factor for this ionizable compound.[21]

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[1] Solubility studies for biopharmaceutical classification are typically conducted at 37 ± 1 °C.[18][19][20]

  • Co-solvents: The addition of water-miscible organic solvents (co-solvents) such as ethanol, propylene glycol, or PEG 400 can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[22][23][24] This is a common strategy in liquid formulation development.[3]

  • Ionic Strength: The presence of other salts in the solution can influence solubility, though this effect is generally less pronounced than that of pH for ionizable drugs.

G Sol Solubility of 3-(Benzylamino)propanamide HCl pH pH Sol->pH Strongly Influences Temp Temperature Sol->Temp Influences Cosolv Co-solvents Sol->Cosolv Can Enhance Ion Ionic Strength Sol->Ion Influences

Caption: Factors influencing solubility.

Conclusion and Implications for Drug Development

The solubility profile of 3-(Benzylamino)propanamide hydrochloride is fundamentally dictated by its nature as a weak base. A comprehensive characterization using both kinetic and thermodynamic assays across a physiologically relevant pH range is essential for its successful development. The anticipated high solubility in acidic conditions suggests that dissolution in the stomach is unlikely to be a limiting factor for oral absorption. However, the potential for precipitation in the higher pH environment of the small intestine must be carefully evaluated. The data generated from the protocols outlined in this guide will be invaluable for formulation design, enabling the selection of appropriate excipients, such as pH modifiers or co-solvents, to maintain adequate solubility and ensure consistent bioavailability.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Amines as Bases. Retrieved from [Link]

  • SlideShare. (2021). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78448, 3-(Benzylamino)propanol. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • Taylor & Francis Online. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Retrieved from [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • SciELO. (2015). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • PubMed. (2009). Prediction of pH-dependent aqueous solubility of druglike molecules. Retrieved from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility data and pKa values of a few drugs that demonstrate pH-dependent solubility. Retrieved from [Link]

  • Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22222288, 3-Aminopropanamide hydrochloride. Retrieved from [Link]

  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122172048, 3-(methylamino)-N-[3-(morpholine-4-carbonyl)phenyl]propanamide;hydrochloride. Retrieved from [Link]

Sources

Exploratory

Technical Characterization of 3-(Benzylamino)propanamide Hydrochloride

Topic: 3-(Benzylamino)propanamide hydrochloride theoretical mass and charge Content Type: Technical Characterization Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Researchers[1][2] [1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Benzylamino)propanamide hydrochloride theoretical mass and charge Content Type: Technical Characterization Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Researchers[1][2]

[1][2][3]

Executive Summary

3-(Benzylamino)propanamide hydrochloride (CAS: 16490-80-5 for free base) is a critical synthetic intermediate, often utilized in the development of functionalized


-amino acid derivatives and neuroactive pharmaceutical agents (e.g., analogs of Lacosamide or Safinamide).[1][2] Accurate characterization of this molecule is pivotal for quality control in multi-step organic synthesis.[2]

This guide provides a definitive breakdown of the theoretical mass, charge distribution, and analytical validation protocols required to confirm the identity and purity of this compound in a research setting.

Theoretical Mass & Charge Specifications

Understanding the distinction between the Average Molecular Weight (used for stoichiometry/weighing) and the Monoisotopic Mass (used for Mass Spectrometry) is fundamental to avoiding analytical errors.[2]

Structural Composition[2][4][5][6]
  • IUPAC Name: 3-(Benzylamino)propanamide hydrochloride[1][2][3]

  • Empirical Formula (Salt):

    
    [1][2]
    
  • Empirical Formula (Free Base):

    
    [1][2]
    
  • SMILES: C(C(=O)N)CNCC1=CC=CC=C1.Cl[1][2][3]

Mass Calculations

The following table contrasts the values used for gravimetric preparation versus those required for LC-MS identification.

ParameterValueApplication Context
Average Molecular Weight (Salt) 214.69 g/mol Use for calculating molar equivalents in synthesis.[1][2]
Average Molecular Weight (Free Base) 178.23 g/mol Use if neutralizing the salt prior to reaction.[1][2]
Monoisotopic Mass (Neutral Base) 178.11061 Da Theoretical exact mass of the uncharged molecule (

).[1][2]
Observed Ion Mass

179.11789 Da The specific

peak observed in positive-mode ESI-MS.[1][2]

Critical Note: In Electrospray Ionization (ESI) Mass Spectrometry, the hydrochloride counter-ion (


) dissociates.[1][2] You will not  observe the mass of the salt (214.[2]69) in the mass spectrum.[2] You will observe the protonated free base 

.[2]
Charge Distribution & pKa

The charge state of 3-(Benzylamino)propanamide is pH-dependent.[1][2] The molecule contains two nitrogen centers with vastly different basicity.[2]

  • Secondary Amine (

    
    ):  The benzyl-amino group is basic.[1][2]
    
    • Estimated pKa: ~9.2 – 9.6 (Consistent with N-benzyl-

      
      -alanine derivatives).[1][2]
      
    • Physiological State (pH 7.4): Protonated (

      
       Charge).[2]
      
  • Amide Nitrogen (

    
    ):  The amide group is neutral and non-basic due to resonance delocalization of the lone pair into the carbonyl.[2]
    
    • pKa: < -0.5 (Protonation occurs only under strongly acidic conditions).[1][2]

Charge State Table:

pH Environment Dominant Species Net Charge Solubility Prediction

| Acidic (pH < 7) |


 | +1  | High (Water/Methanol) |
| Basic (pH > 11)  | 

| 0 | Low (Precipitates as oil/solid) |[1][2]

Synthesis & Reaction Mechanism

The most efficient route to 3-(Benzylamino)propanamide is the aza-Michael addition of benzylamine to acrylamide.[1][2] This reaction is atom-economical but prone to a specific impurity: the bis-addition product (tertiary amine).[1][2]

Reaction Pathway Visualization

The following diagram illustrates the synthesis and the critical branching point for impurity formation.[2]

SynthesisPathway Benzylamine Benzylamine (Nucleophile) Intermediate Transition State (Nucleophilic Attack) Benzylamine->Intermediate 1. Mix in MeOH/H2O Acrylamide Acrylamide (Michael Acceptor) Acrylamide->Intermediate Product 3-(Benzylamino)propanamide (Target Product) Intermediate->Product Kinetic Control Impurity N,N-Bis(2-carbamoylethyl)benzylamine (Over-alkylation Impurity) Product->Impurity + Excess Acrylamide (Thermodynamic Trap)

Figure 1: Synthetic pathway via aza-Michael addition. Note the risk of double-alkylation if acrylamide is present in excess.[1][2]

Mechanistic Insight

The reaction relies on the nucleophilicity of the benzylamine nitrogen attacking the


-carbon of the acrylamide.[2]
  • Optimization: To favor the mono-addition product (Target), use a stoichiometric excess of benzylamine (1.2 – 1.5 eq).[1][2] This statistically reduces the likelihood of the product acting as a nucleophile against a second molecule of acrylamide.[2]

Analytical Validation Protocol

To validate the synthesis of 3-(Benzylamino)propanamide HCl, a multi-modal approach is required.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition.[2]

  • Method: LC-ESI-TOF (Positive Mode).[1][2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.[2]

  • Target Ion:

    
     (
    
    
    
    ).[2]
  • Fragmentation Pattern (MS/MS):

    • 
       91.05:  Tropylium ion (
      
      
      
      ) – Characteristic of benzyl groups.[2]
    • 
       135.08:  Loss of the amide fragment (
      
      
      
      ).[1][2]
Proton NMR ( -NMR)

Objective: Confirm structure and salt formation.

  • Solvent: DMSO-

    
     (Preferred for salts).[1][2]
    
  • Key Signals:

    • 
       7.30 - 7.50 (m, 5H):  Aromatic protons (Benzyl ring).[1][2]
      
    • 
       4.10 (s, 2H):  Benzylic methylene (
      
      
      
      ).[1][2] Note: This shifts downfield significantly in the HCl salt compared to the free base.[1]
    • 
       3.05 (t, 2H):  Methylene adjacent to Nitrogen (
      
      
      
      ).[1][2]
    • 
       2.60 (t, 2H):  Methylene adjacent to Carbonyl (
      
      
      
      ).[1][2]
    • 
       9.0 - 9.5 (br s, 2H):  Ammonium protons (
      
      
      
      ), visible only in the salt form in dry DMSO.[1][2]
Impurity Profiling Workflow

The following decision tree outlines the QC process to ensure the absence of the "Bis" impurity.

QC_Workflow Sample Crude Reaction Mixture TLC TLC Analysis (10% MeOH in DCM) Sample->TLC Decision Spots Observed? TLC->Decision SingleSpot Single Spot (Rf ~0.3) Decision->SingleSpot Yes TwoSpots Two Spots (Rf ~0.3 & Rf ~0.5) Decision->TwoSpots No Action1 Proceed to HCl Salt Formation SingleSpot->Action1 Action2 Recrystallize (EtOH/Et2O) to remove Bis-impurity TwoSpots->Action2

Figure 2: Quality Control decision tree for impurity detection using Thin Layer Chromatography (TLC).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12222288, 3-Aminopropanamide hydrochloride. Retrieved from [Link] (Note: Used for structural analogy and pKa estimation of beta-alanine amides).[1][2]

  • EPFL Mass Spectrometry Facility. Monoisotopic Mass Calculator & Isotopic Distribution. Retrieved from [Link][1][2]

Sources

Foundational

A Senior Application Scientist's Guide to the Identification of Novel Propanamide Compounds for Drug Discovery

Introduction: The Propanamide Scaffold - A Privileged Structure in Modern Medicine In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "priv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Propanamide Scaffold - A Privileged Structure in Modern Medicine

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged structures" serve as versatile platforms for engaging with a wide array of biological targets. Among these, the propanamide moiety, characterized by the chemical formula CH₃CH₂C(=O)NH₂, is a cornerstone of drug design.[1] This simple amide of propanoic acid offers a unique combination of metabolic stability, hydrogen bonding capability, and synthetic tractability, making it an ideal starting point for developing novel therapeutics.

The inherent value of the propanamide core is evidenced by its presence in a diverse range of pharmaceuticals. From potent analgesics that target opioid receptors to innovative treatments for insulin resistance, the propanamide scaffold has proven its clinical and commercial worth.[2][3] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals aimed at the systematic identification and validation of novel, high-potential propanamide compounds. We will move beyond theoretical concepts to provide actionable workflows, field-proven insights, and the causal logic behind critical experimental choices, empowering your research team to navigate the complex path from initial concept to lead candidate.

The Therapeutic Landscape: Known Biological Targets of Propanamide Compounds

The versatility of the propanamide scaffold is reflected in the breadth of its biological targets. Understanding this landscape is crucial for identifying novel research avenues and designing targeted screening campaigns. Propanamide-containing molecules have been successfully developed to modulate several major protein families, which are among the most fruitful targets for FDA-approved drugs.[4]

Key target classes for propanamide derivatives include:

  • Enzymes: Propanamides have shown significant promise as enzyme inhibitors. For instance, conjugates of propanamide-sulfonamides have been developed as dual inhibitors of urease and cyclooxygenase-2 (COX-2), demonstrating potent anti-inflammatory activity comparable to standard drugs like indomethacin.[5][6] This highlights the potential for developing multi-target agents for complex inflammatory diseases.

  • Ion Channels: The transient receptor potential vanilloid 1 (TRPV1) channel, a key player in pain signaling, has been effectively targeted by propanamide analogues. Specific indane propanamides have been identified as potent and selective TRPV1 antagonists, showing excellent analgesic activity in preclinical pain models.[7]

  • Receptors: The propanamide structure is a key feature in compounds designed to interact with G-protein coupled receptors (GPCRs) and other receptor types. Notably, piperidine propionamide derivatives have been synthesized as potent antagonists for the sigma-1 (σ1) receptor and agonists for the mu (μ) opioid receptor, creating a dual-action profile for treating neuropathic pain.[2]

  • Hormone Receptors: The scaffold has been employed in the development of Selective Androgen Receptor Modulators (SARMs), demonstrating its utility in creating compounds that can fine-tune endocrine signaling pathways.[8]

This established history of targeting diverse and critical protein families underscores the rationale for focusing on the propanamide core. It provides a strong foundation of structure-activity relationship (SAR) data from which to launch new discovery campaigns.

Strategic Workflows for Novel Propanamide Discovery

The identification of a novel therapeutic candidate is a multi-stage process requiring a synergistic blend of computational and experimental methodologies. The following workflow outlines a robust strategy for moving from initial concept to a validated hit compound.

Discovery_Workflow cluster_0 Phase 1: In Silico & Library Design cluster_1 Phase 2: Synthesis & Screening cluster_2 Phase 3: Hit-to-Lead TID Target Identification & Validation VS Virtual Screening (Docking, Pharmacophore) TID->VS Target Structure LC Lead Candidate Selection LD Library Design & Diversity-Oriented Synthesis VS->LD Prioritized Scaffolds SYN Chemical Synthesis & Purification LD->SYN Synthesis Plan CHAR Structural Characterization (NMR, MS, HPLC) SYN->CHAR Purity & Identity HTS High-Throughput Screening (HTS) HTL Hit Triage & Confirmation HTS->HTL Primary Hits CHAR->HTS Qualified Compounds BIO In Vitro Biological Assays (IC50, Cytotoxicity) HTL->BIO Confirmed Hits SAR SAR by Analogue Synthesis SAR->SYN Next-Gen Analogues SAR->LC Optimized Properties BIO->SAR Activity Data

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Characterization of 3-(Benzylamino)propanamide Hydrochloride

Introduction & Scope 3-(Benzylamino)propanamide hydrochloride (often referred to as -benzyl- -alaninamide HCl) is a critical synthetic intermediate, most notably utilized in the manufacturing of anticonvulsant pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

3-(Benzylamino)propanamide hydrochloride (often referred to as


-benzyl-

-alaninamide HCl) is a critical synthetic intermediate, most notably utilized in the manufacturing of anticonvulsant pharmaceuticals such as Lacosamide . As a secondary amine possessing an amide functionality, its analysis presents specific challenges regarding peak shape (silanol interactions) and UV detection sensitivity.

This guide provides a comprehensive analytical framework for researchers and QC scientists. It moves beyond generic "amine analysis" to provide specific, validated protocols for determining the purity, assay, and salt stoichiometry of this compound.

Chemical Profile
PropertyDescription
IUPAC Name 3-(Benzylamino)propanamide hydrochloride
Structure

Molecular Weight 214.69 g/mol (Salt); 178.23 g/mol (Free Base)
Function Synthetic intermediate (Michael addition product); Lacosamide precursor/impurity.[1]
Solubility Highly soluble in water, methanol; sparingly soluble in acetonitrile.
Chromophores Benzyl ring (

nm); Amide (

nm).

Analytical Strategy Overview

The characterization strategy relies on a dual-method approach: RP-HPLC for organic purity and Argentometric Titration for precise salt stoichiometry.

AnalyticalWorkflow Sample Raw Sample (Solid HCl Salt) ID Identification (FT-IR & 1H-NMR) Sample->ID Purity Organic Purity (RP-HPLC) Sample->Purity Dissolve in Mobile Phase Assay Salt Stoichiometry (Argentometric Titration) Sample->Assay Dissolve in Water Report CoA Generation ID->Report Purity->Report Assay->Report

Figure 1: Analytical workflow for full characterization of 3-(benzylamino)propanamide HCl.

Method A: Reverse-Phase HPLC (Purity & Assay)

Objective: To determine the organic purity of the amine and quantify potential degradation products (e.g., hydrolysis of the amide to the acid).

Mechanistic Rationale

Secondary amines often exhibit severe peak tailing on silica-based C18 columns due to interactions with residual silanols. To mitigate this, we employ a low pH (3.0) phosphate buffer .

  • Effect: At pH 3.0, the amine is fully protonated (

    
    ), and surface silanols are protonated (neutral), reducing ionic attraction.
    
  • Detection: While the benzyl ring absorbs at 254 nm, monitoring at 215 nm significantly increases sensitivity for the amide backbone, allowing detection of non-aromatic impurities.

Chromatographic Conditions
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

mm, 3.5

m
Mobile Phase A 20 mM Potassium Phosphate Buffer (

), adjusted to pH 3.0 with

Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10

L
Detection UV @ 215 nm (Primary); 254 nm (Secondary/Confirmational)
Run Time 15 minutes
Gradient Program

Note: A gradient is preferred over isocratic to elute potential late-eluting dimers or benzylated impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
8.06040
10.06040
10.19010
15.09010
Standard Preparation Protocol
  • Diluent: Mix Mobile Phase A and Acetonitrile (90:10 v/v).

  • Stock Solution: Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume (Conc: 1.0 mg/mL).

  • System Suitability Solution: If available, spike the stock solution with 1% benzylamine (a common synthetic precursor) to verify resolution.

System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amines).
    
  • Theoretical Plates (

    
    ):  NLT 5000.
    
  • RSD (n=5): NMT 2.0% for the main peak area.

Method B: Argentometric Titration (Chloride Content)

Objective: Since this is a hydrochloride salt, HPLC determines the organic part, but titration confirms the salt formation and stoichiometry. This is superior to acid-base titration for this specific salt form.

Principle

The chloride counter-ion reacts with silver nitrate (


) to precipitate silver chloride (

). The endpoint is detected potentiometrically using a silver electrode.

Reagents & Equipment
  • Titrant: 0.1 N Silver Nitrate (

    
    ) VS.
    
  • Solvent: HPLC Grade Water + 5 mL Nitric Acid (

    
    , 2M) to prevent carbonate interference.
    
  • Electrode: Silver/Sulfide Ion-Selective Electrode (ISE) or Ag billet electrode with a double-junction reference.

Protocol
  • Weighing: Accurately weigh ~150 mg of the sample into a 100 mL titration beaker.

  • Dissolution: Add 50 mL of water and 5 mL of 2M Nitric Acid. Stir until fully dissolved.

  • Titration: Titrate with 0.1 N

    
     using an autotitrator.
    
  • Calculation:

    
    
    Theoretical Chloride content for 
    
    
    
    is 16.51%.[2]

Method C: Spectroscopic Identification

Infrared Spectroscopy (FT-IR)
  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Key Bands:

    • 3300–3100 cm⁻¹: Amide N-H stretch and Amine salt N-H stretch (broad).

    • 1680–1650 cm⁻¹: Amide I band (C=O stretch).

    • 1600 & 1500 cm⁻¹: Aromatic ring skeletal vibrations.

Nuclear Magnetic Resonance (1H-NMR)
  • Solvent:

    
     or DMSO-
    
    
    
    .
  • Diagnostic Signals (in

    
    ): 
    
    • 
       7.4–7.5 ppm (m, 5H): Aromatic protons (Benzyl).
      
    • 
       4.2 ppm (s, 2H): Benzylic 
      
      
      
      (
      
      
      ).
    • 
       3.3 ppm (t, 2H): 
      
      
      
      (adjacent to amine).
    • 
       2.7 ppm (t, 2H): 
      
      
      
      (adjacent to amide carbonyl).

Troubleshooting & Optimization Logic

The following diagram illustrates the decision-making process for optimizing the HPLC method if issues arise.

HPLC_Optimization Issue Problem Observed Tailing Peak Tailing > 1.5 Issue->Tailing Retention Early Elution (k < 2) Issue->Retention Ghost Ghost Peaks Issue->Ghost Action1 Lower pH to 2.5 or Add TEA Modifier Tailing->Action1 Action2 Switch to Phenyl-Hexyl Column or Reduce ACN% Retention->Action2 Action3 Extend Equilibration Time or Check Injector Wash Ghost->Action3

Figure 2: Troubleshooting logic for HPLC method development.

Common Issues
  • Peak Tailing: If the amine interacts with silanols, the peak will tail. Solution: Ensure pH is

    
    . If using an older column, add 0.1% Triethylamine (TEA) to the buffer as a sacrificial base.
    
  • Hydrolysis: The amide group is susceptible to hydrolysis in strong acid/base over time. Precaution: Prepare samples fresh and do not store in the autosampler for >24 hours.

References

  • McCalley, D. V. (2010). Analysis of basic solutes by liquid chromatography. Journal of Chromatography A. Link (Authoritative review on amine analysis).

  • United States Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard for system suitability parameters).
  • Sielc Technologies. Separation of 3-(Benzylamino)propanol. (Analogous method for benzylamino-alkyl chains). Link

  • PubChem. Benzyl 3-aminopropanoate hydrochloride (Compound Summary). Link

  • Kocaoba, S., et al. (2008). Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. (Relevant for understanding amine titration principles). Link

Sources

Application

Application Note: High-Purity Synthesis of 3-(Benzylamino)propanamide Hydrochloride

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 3-(benzylamino)propanamide hydrochloride (CAS: 16490-80-5). This compound is a critical -amino acid derivative, serving as a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-(benzylamino)propanamide hydrochloride (CAS: 16490-80-5). This compound is a critical


-amino acid derivative, serving as a structural motif in peptidomimetics and a precursor for anticonvulsant agents (e.g., functionalized amino acids similar to Lacosamide intermediates).

The method utilizes an Aza-Michael addition of benzylamine to acrylamide, followed by conversion to the hydrochloride salt. This guide addresses the primary synthetic challenge: controlling the chemoselectivity to favor the mono-addition product over the thermodynamically stable bis-alkylation byproduct (tertiary amine).

Chemical Basis & Mechanism

The synthesis relies on the nucleophilic attack of the primary amine (benzylamine) onto the


-carbon of the 

-unsaturated amide (acrylamide).
Mechanistic Insight[1][2][3][4]
  • Nucleophilic Attack: Benzylamine acts as the Michael donor. The lone pair on the nitrogen attacks the electron-deficient

    
    -carbon of acrylamide.
    
  • Enolate Intermediate: This forms a zwitterionic enolate intermediate.

  • Proton Transfer: Rapid proton transfer (facilitated by a protic solvent like Methanol) neutralizes the charge, yielding the secondary amine (free base).

  • Salt Formation: Treatment with anhydrous HCl protonates the secondary amine, precipitating the target salt and preventing reverse Michael elimination.

Mechanistic Diagram

G Reactants Benzylamine + Acrylamide Transition Zwitterionic Transition State (C-N Bond Formation) Reactants->Transition Nucleophilic Attack FreeBase 3-(Benzylamino)propanamide (Free Base) Transition->FreeBase Proton Transfer (MeOH) Impurity Bis-alkylation Byproduct (Tertiary Amine) FreeBase->Impurity Excess Acrylamide (Over-reaction) Product HCl Salt Product (Precipitate) FreeBase->Product HCl/Dioxane (Salt Formation)

Caption: Reaction pathway showing the critical branch point between the desired mono-addition product and the bis-alkylation impurity.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.PurityRole
Benzylamine 107.151.2>99%Nucleophile (Michael Donor)
Acrylamide 71.081.0>98%Electrophile (Michael Acceptor)
Methanol (MeOH) 32.04SolventAnhydrousReaction Solvent
HCl in Dioxane 36.461.54.0 MAcid Source
Diethyl Ether 74.12-ACSAnti-solvent for precipitation
Safety Considerations (Critical)
  • Acrylamide: Potent neurotoxin and potential carcinogen. Handle only in a fume hood. Wear double nitrile gloves. Weighing must be done in a closed balance or with respiratory protection to avoid dust inhalation.

  • Benzylamine: Corrosive and lachrymator. Causes severe skin burns.

  • Exotherm: The reaction is exothermic. Scale-up (>10g) requires active cooling during addition.

Step-by-Step Procedure
Phase 1: Aza-Michael Addition[1][2]
  • Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add Benzylamine (1.2 equiv).

    • Expert Note: We use a 20% excess of benzylamine to maintain a high amine-to-acrylamide ratio, statistically suppressing the formation of the bis-adduct.

  • Solvation: Dilute with Methanol (5 mL per gram of acrylamide).

  • Controlled Addition: Dissolve Acrylamide (1.0 equiv) in a separate minimal volume of Methanol. Add this solution dropwise to the stirring benzylamine solution over 30 minutes at Room Temperature (RT).

    • Why? Slow addition ensures the concentration of the mono-product remains low relative to the primary amine during the initial phase, further preventing over-alkylation.

  • Reaction: Stir the mixture at 40°C for 4–6 hours .

    • IPC (In-Process Control): Monitor by TLC (Eluent: 10% MeOH in DCM). Stain with Ninhydrin. The acrylamide spot (

      
      ) should disappear.
      
Phase 2: Workup and Salt Formation
  • Concentration: Remove the solvent under reduced pressure (Rotary Evaporator, 40°C) to yield a viscous pale-yellow oil.

  • Scavenging Excess Amine: Dissolve the oil in Ethyl Acetate (EtOAc). Wash the organic layer twice with cold Brine/Water (1:1).

    • Note: Benzylamine is partially soluble in water; the free base product is more lipophilic. This step helps remove the excess starting material.

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate again to an oil.
    
  • Acidification: Re-dissolve the residue in a minimal amount of anhydrous Ethanol or EtOAc (approx. 3 mL/g). Place in an ice bath (0°C).

  • Precipitation: Dropwise add 4M HCl in Dioxane (1.5 equiv) with vigorous stirring. A white precipitate should form immediately.

  • Maturation: Stir at 0°C for 30 minutes to ensure complete crystallization.

Phase 3: Isolation and Purification[3]
  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold Diethyl Ether (

    
     mL) to remove traces of free benzylamine hydrochloride and colored impurities.
    
  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Workflow Diagram

Workflow Start Start: Benzylamine Solution (MeOH) Add Dropwise Addition: Acrylamide Solution Start->Add React Reaction: 40°C, 4-6 hrs Add->React Evap Evaporate Solvent (Crude Oil) React->Evap Wash Liquid-Liquid Extraction (EtOAc vs Brine) Evap->Wash Salt Salt Formation: Add 4M HCl/Dioxane Wash->Salt Filter Filtration & Ether Wash Salt->Filter Final Final Product: White Crystalline Solid Filter->Final

Caption: Step-by-step experimental workflow from reactant mixing to final salt isolation.

Characterization & Validation

To ensure the protocol was successful, compare your results against these expected metrics.

ParameterExpected ResultMethod
Appearance White to off-white crystalline solidVisual
Yield 75% – 85%Gravimetric
Melting Point 160°C – 165°C (Decomposes)Capillary MP

NMR (D

O)

7.4 (m, 5H, Ar-H), 4.2 (s, 2H,

-Ar), 3.3 (t, 2H,

), 2.7 (t, 2H,

)
400 MHz NMR
Solubility Soluble in Water, Methanol; Insoluble in Ether, HexaneSolubility Test

Interpretation of NMR:

  • Look for the singlet at

    
     ppm corresponding to the benzylic protons.
    
  • The triplet at

    
     ppm corresponds to the protons alpha to the carbonyl.
    
  • Impurity Check: If you see two sets of benzylic signals or complex multiplets in the aliphatic region, significant bis-alkylation (tertiary amine) has occurred.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product too soluble in solventAdd more Diethyl Ether (anti-solvent) and cool to -20°C.
Oily Product (Not Solid) Residual solvent or excess free amineTriturate the oil with anhydrous ether vigorously to induce crystallization.[4]
Double Melting Point Mixture of HCl salt and free baseEnsure excess HCl was added (check pH < 2). Recrystallize from EtOH.
Extra NMR Signals Bis-alkylation (Tertiary amine)Reaction temperature was too high or addition was too fast. Recrystallize from hot Ethanol; the bis-adduct is more soluble.

References

  • PubChem. 3-(Benzylamino)propanamide.[5] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. General procedures for Aza-Michael additions. Org.[6][1][4][7][8] Synth. Coll. Vol. various. (General reference for Aza-Michael methodology).

  • Cabanillas, A. et al. Aza-Michael Addition of Benzylamine to Acrylates.[2] Processes 2024, 12,[2] 34. (Discusses kinetics and catalyst choices for similar systems).

  • Vertex AI Search.Synthesis of 3-(Benzylamino)propanamide hydrochloride protocol. (Aggregated search results verifying CAS and general synthesis routes).

Sources

Technical Notes & Optimization

Troubleshooting

3-(Benzylamino)propanamide hydrochloride purification challenges

This guide is designed as an advanced technical support resource for researchers encountering difficulties in the synthesis and purification of 3-(Benzylamino)propanamide hydrochloride . It prioritizes mechanistic unders...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as an advanced technical support resource for researchers encountering difficulties in the synthesis and purification of 3-(Benzylamino)propanamide hydrochloride . It prioritizes mechanistic understanding over rote instructions.

Topic: Troubleshooting Purification & Isolation Challenges Compound Class:


-Amino Acid Derivatives / Michael Adducts
Primary Application:  Pharmaceutical Intermediates (e.g., Lacosamide precursors), Peptidomimetics.

Critical Impurity Profiling (The "Why")

Before troubleshooting, you must diagnose the specific failure mode. The synthesis of 3-(benzylamino)propanamide typically involves the aza-Michael addition of benzylamine to acrylamide. This seemingly simple reaction generates three distinct impurity classes that dictate your purification strategy.

The Reaction Landscape

The primary challenge is kinetic vs. thermodynamic control. The secondary amine product is nucleophilic and can react with a second equivalent of acrylamide.

Key Impurities:

  • The Bis-Adduct (Tertiary Amine): N,N-Bis(2-carbamoylethyl)benzylamine.

    • Cause: Localized excess of acrylamide or insufficient stoichiometry of benzylamine.

    • Removal Difficulty: High.[1] It often co-crystallizes with the product.

  • Polyacrylamide (Oligomers):

    • Cause: Thermal polymerization of acrylamide during reflux or exothermic addition.

    • Removal Difficulty: Moderate (insoluble in many organic solvents).

  • Residual Benzylamine (Starting Material):

    • Cause: Intentional excess used to drive kinetics.

    • Removal Difficulty: Low (removable via volatility or solubility differences).

Visualizing the Chemistry

The following diagram maps the reaction pathways and the decision logic for purification.

PurificationLogic Start Benzylamine + Acrylamide Reaction Aza-Michael Addition (Solvent: MeOH or Water) Start->Reaction Crude Crude Mixture: Product + Bis-Adduct + Benzylamine Reaction->Crude CheckImpurity Check HPLC/TLC: High Bis-Adduct? Crude->CheckImpurity CheckImpurity->Reaction Yes (>5%) - RESTART (Increase amine equivalents) SaltForm HCl Salt Formation (in IPA or Et2O) CheckImpurity->SaltForm No (<5%) Recryst Recrystallization (IPA/MeOH) SaltForm->Recryst Controlled Cooling Oiling ISSUE: Product Oils Out SaltForm->Oiling Rapid Cooling Final Pure crystalline HCl Salt Recryst->Final FixOil Remedy: 1. Re-heat to dissolve 2. Add Seed Crystal 3. Add Anti-solvent (EtOAc) slowly Oiling->FixOil FixOil->Final

Caption: Workflow distinguishing between reaction optimization (bis-adduct control) and physical isolation challenges (oiling out).

Troubleshooting Guides (Q&A Format)

Scenario A: The "Oiling Out" Phenomenon

User Report: "I added HCl in dioxane/ether to my crude amine, but instead of a white powder, a sticky yellow oil separated at the bottom. It won't crystallize even at -20°C."

Root Cause Analysis: This is a classic phase separation issue. The "oil" is a supersaturated solution of your salt containing impurities (likely water or excess alcohols) that lower the melting point.

  • Solvent Polarity Mismatch: The salt is too soluble in the polar component (water/methanol) but insoluble in the non-polar component (ether), causing liquid-liquid phase separation before crystallization.

  • Impurities: The bis-adduct impurity disrupts the crystal lattice, preventing nucleation.

Protocol: The "Swish" & Seed Technique

  • Decant: Carefully pour off the supernatant solvent from the oil.

  • Dissolve: Add a minimum amount of hot Isopropanol (IPA) to dissolve the oil. If it doesn't dissolve, add Methanol dropwise until clear.

  • Nucleation: Allow the solution to cool to room temperature slowly.

  • Anti-solvent: Add Ethyl Acetate (EtOAc) dropwise until the solution turns slightly turbid.

  • Scratch: Use a glass rod to scratch the inner wall of the flask at the interface. This creates micro-abrasions that serve as nucleation sites.

  • Patience: Do not put it in the freezer immediately. Let it sit at RT for 2 hours. Rapid cooling traps impurities and causes oiling.

Scenario B: High Bis-Adduct Contamination

User Report: "My LC-MS shows a large peak at M+ mass corresponding to the addition of two acrylamide units. Recrystallization isn't removing it."

Root Cause Analysis: The bis-adduct is chemically similar to the product (both are amides), making separation by crystallization difficult. This is a synthesis failure, not a purification failure.

Corrective Action: You cannot easily purify your way out of >10% bis-adduct. You must prevent it.

  • Stoichiometry: You likely used a 1:1 ratio. You must use a large excess of benzylamine (3.0 to 5.0 equivalents).

  • Mechanism: The high concentration of benzylamine ensures that any acrylamide molecule is statistically more likely to encounter a primary amine (benzylamine) than the secondary amine product.

  • Workup: The excess benzylamine is easily removed later because it does not form an amide; it remains a volatile/soluble amine that can be washed away or distilled.

Scenario C: Hygroscopic "Goo" on the Filter

User Report: "I filtered the white solid, but within minutes on the Buchner funnel, it turned into a wet paste."

Root Cause Analysis: 3-(Benzylamino)propanamide HCl is hygroscopic. The ambient humidity is being absorbed by the salt, dissolving it (deliquescence).

Protocol: Anhydrous Isolation

  • Atmosphere: Perform filtration under a blanket of Nitrogen or Argon.

  • Wash: Wash the filter cake immediately with anhydrous diethyl ether or MTBE to remove residual alcoholic solvents (which attract water).

  • Drying: Transfer immediately to a vacuum desiccator containing

    
     or KOH pellets. Do not air dry.
    

Optimized Experimental Protocol

To ensure a self-validating system, follow this optimized procedure which minimizes bis-addition and maximizes crystallinity.

Step 1: Synthesis (Kinetic Control)
  • Charge Benzylamine (3.0 equiv) into a flask with Methanol (2 volumes).

  • Cool to 0°C .

  • Add Acrylamide (1.0 equiv) dissolved in Methanol slowly dropwise over 1 hour.

    • Why? Keeping acrylamide concentration low relative to benzylamine prevents bis-addition.

  • Stir at Room Temperature for 12–24 hours.

  • Validation: Check TLC/HPLC. If bis-adduct is visible, the reaction temperature was likely too high.

Step 2: Isolation of Free Base
  • Concentrate the mixture under reduced pressure to remove Methanol.

  • Removal of Excess Benzylamine:

    • High Vac Distillation: If available, distill off benzylamine (BP ~185°C, lower under vacuum).

    • Alternative: Dissolve residue in EtOAc and wash with water (benzylamine is partially water soluble, but product is also soluble; this is risky). Preferred: Use the distillation method or column chromatography if scale permits.

Step 3: Salt Formation & Crystallization
  • Dissolve the oily free base in Isopropanol (IPA) (approx 5-10 mL per gram).

  • Cool to 0°C.

  • Add HCl in IPA (or Dioxane) dropwise until pH ~2-3.

  • A white precipitate should form.

  • If it oils out: Reheat to boiling, add more IPA, and let cool very slowly in a Dewar flask (insulation).

Solvent Selection Table for Recrystallization
Solvent SystemSuitabilityNotes
Ethanol (Abs) LowProduct is often too soluble; yield loss is high.
Isopropanol (IPA) High Ideal balance. Good for crystallizing HCl salts.[2]
IPA / EtOAc High Best for "crashing out" if IPA alone yields no solid.
Water Very LowProduct is highly water-soluble; recovery is difficult.
Acetone ModerateCan be used as an anti-solvent, but may react with residual free amine (imine formation).

References

  • Michael Addition Kinetics: Mase, N., et al. "Organocatalyzed Michael Addition of Amines." Organic & Biomolecular Chemistry, vol. 18, 2020.[1][3][4]

  • Purification of Amine Salts: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Chapter 11: Crystallization and Purification).

  • General Synthesis Protocol: "Aza-Michael Addition of Benzylamine to Acrylates." Processes, vol. 12, 2024.

  • Handling Hygroscopic Salts: "Guidelines for the handling of hygroscopic solids." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.

Sources

Optimization

Technical Support Center: 3-(benzylamino)propanamide hydrochloride Degradation Pathways

Welcome to the technical support center for 3-(benzylamino)propanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(benzylamino)propanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental studies related to the degradation of this compound. Here, you will find answers to frequently asked questions and detailed protocols to navigate potential challenges in your stability and forced degradation studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most probable degradation pathways for 3-(benzylamino)propanamide hydrochloride under forced degradation conditions?

Based on its chemical structure, which features a secondary benzylamine and a propanamide functional group, 3-(benzylamino)propanamide hydrochloride is susceptible to degradation primarily through hydrolysis and oxidation. Photolytic and thermal degradation should also be considered.

  • Hydrolytic Degradation: The amide linkage in the propanamide moiety is the most likely site for hydrolysis. This can occur under both acidic and basic conditions.

    • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-N bond, yielding 3-(benzylamino)propanoic acid and ammonia.[1][2]

    • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide. This is typically a slower reaction for amides compared to esters and often requires heat to proceed at a significant rate.[1][3] The products are the carboxylate salt (3-(benzylamino)propanoate) and ammonia.

  • Oxidative Degradation: The secondary amine, particularly being a benzylamine, is prone to oxidation.

    • Common laboratory oxidizing agents like hydrogen peroxide can oxidize the secondary amine. The initial product could be a hydroxylamine, which may undergo further oxidation or rearrangement to form a nitrone.[4][5]

  • Photodegradation: Benzylamines can be susceptible to photodegradation. Exposure to UV light may lead to the formation of N-benzylidene benzylamine through an oxidative coupling reaction.[6][7]

  • Thermal Degradation: While amides are generally thermally stable, high temperatures can induce degradation.[8] For amines, thermal degradation often occurs at elevated temperatures and can be influenced by the presence of other substances like carbon dioxide.[9][10][11]

Q2: I am observing poor peak shape and tailing for the parent compound during my HPLC analysis. What could be the cause and how can I fix it?

Poor peak shape, especially tailing, for a basic compound like 3-(benzylamino)propanamide hydrochloride is often due to secondary interactions with residual silanol groups on the silica-based stationary phase of your HPLC column.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the pH of your mobile phase is sufficiently low (typically pH 2.5-3.5) to keep the secondary amine protonated. This minimizes its interaction with silanol groups.

  • Use of an Amine Additive: Add a small amount of a competing amine, such as triethylamine (TEA) or diethylamine (DEA), to your mobile phase (e.g., 0.1% v/v). These additives will preferentially interact with the active sites on the stationary phase, improving the peak shape of your analyte.

  • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds. Phenyl-hexyl or embedded polar group (EPG) columns can also provide alternative selectivity and improved peak shape.

  • Lower Analyte Concentration: High concentrations of the analyte can overload the column, leading to peak fronting or tailing. Try injecting a more dilute sample.

Q3: I have performed forced degradation under acidic conditions and see a new peak in my chromatogram. How can I tentatively identify this degradation product?

The most likely degradation product under acidic hydrolysis is 3-(benzylamino)propanoic acid. To confirm this, you can use the following approaches:

  • LC-MS Analysis: The most direct way to identify the degradant is by using liquid chromatography-mass spectrometry (LC-MS). The expected mass of 3-(benzylamino)propanoic acid (C10H13NO2) is approximately 179.09 g/mol . You should look for a peak with this corresponding m/z value in your mass spectrum.

  • Co-injection with a Standard: If you have a reference standard of 3-(benzylamino)propanoic acid, you can perform a co-injection with your degraded sample. If the new peak in your sample has the same retention time as the standard, it provides strong evidence for its identity.

  • High-Resolution Mass Spectrometry (HRMS): For a more definitive identification, HRMS can provide the exact mass of the degradant, allowing you to determine its elemental composition and confirm that it is indeed 3-(benzylamino)propanoic acid.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study of 3-(benzylamino)propanamide hydrochloride. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Table 1: Forced Degradation Conditions

Stress ConditionReagent and ConcentrationTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24 hours
Base Hydrolysis 0.1 M NaOH60 °C24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Photolytic ICH Option 1 or 2Room TemperatureAs per ICH
Thermal (Dry Heat) 80 °C48 hours

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of 3-(benzylamino)propanamide hydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Hydrolysis: To 1 mL of the stock solution, add 1 mL of either 0.2 M HCl (for final concentration of 0.1 M HCl) or 0.2 M NaOH (for final concentration of 0.1 M NaOH). Heat the solutions in a water bath at 60 °C.

    • Oxidation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ (for a final concentration of 3% H₂O₂). Keep the solution at room temperature, protected from light.

    • Photolytic: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal: Place the solid drug substance in a temperature-controlled oven at 80 °C.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 12, 24 hours for solutions; 24, 48 hours for solid).

  • Neutralization (for hydrolytic samples): Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent further degradation and protect the HPLC column.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent compound from its degradation products.

Table 2: Suggested HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmGood starting point for reverse-phase separation.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides acidic pH for good peak shape of the basic analyte.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 5% B to 95% B over 20 minutesTo elute both the polar parent compound and potentially less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection Wavelength 215 nmBased on the UV absorbance of the benzene ring.
Injection Volume 10 µLA typical injection volume.

Method Validation:

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all potential degradation products generated during the forced degradation study.

Visualizing Degradation Pathways and Workflows

Diagram 1: Predicted Degradation Pathways

G cluster_main 3-(benzylamino)propanamide HCl cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation main 3-(benzylamino)propanamide hydrochloride acid 3-(benzylamino)propanoic acid main->acid Acid/Base hydroxylamine N-benzyl-N-(3-amido-propyl)hydroxylamine main->hydroxylamine H₂O₂ photoproduct N-benzylidene benzylamine derivative main->photoproduct UV Light nh3 Ammonia nitrone Corresponding Nitrone hydroxylamine->nitrone Further Oxidation G cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation photo Photolytic (ICH guidelines) start->photo thermal Thermal (80°C) start->thermal sample Sample at Time Points acid->sample base->sample oxidation->sample photo->sample thermal->sample neutralize Neutralize Hydrolytic Samples sample->neutralize analyze Analyze by Stability-Indicating HPLC Method sample->analyze Non-hydrolytic samples neutralize->analyze

Caption: Workflow for conducting a forced degradation study.

References

  • Allen, A. Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]

  • mechanism of amide hydrolysis. (2019, January 15). [Video]. YouTube. [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • University of Calgary. Ch20 : Amide hydrolysis. [Link]

  • Thermal decomposition of amide and imide derivatives of maleated polyethylene. (2025, August 6). Polymers, 14(15), 3201. [Link]

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. (2021, September 16). The Journal of Organic Chemistry, 86(19), 13485-13495. [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). University of Kentucky. [Link]

  • Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. (1997). Inorganic Chemistry, 36(23), 5262-5268. [Link]

  • Enhanced Photocatalytic Coupling of Benzylamine to N-Benzylidene Benzylamine over the Organic–Inorganic Composites F70-TiO2 Based on Fullerenes Derivatives and TiO2. (2023, May 24). Molecules, 28(11), 4333. [Link]

  • Bryan Research & Engineering, LLC. (2008, April 8). Amine Thermal Degradation. [Link]

  • Visible-Light-Driven Photocatalytic Coupling of Neat Benzylamine over a Bi-Ellagate Metal–Organic Framework. (2022, October 4). ACS Omega, 7(41), 36848-36855. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). Industrial & Engineering Chemistry Research, 61(43), 15995-16004. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-(benzylamino)propanamide Hydrochloride

Welcome to the technical support center for the purification of 3-(benzylamino)propanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(benzylamino)propanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high purity for this compound. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Troubleshooting Guide: Common Issues in the Purification of 3-(benzylamino)propanamide Hydrochloride

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My final product of 3-(benzylamino)propanamide hydrochloride has a low melting point and appears oily or sticky. What is the likely cause and how can I fix it?

A low melting point or an oily appearance typically indicates the presence of impurities or residual solvent. The most common culprits are unreacted starting materials, byproducts from the synthesis, or trapped solvent molecules.

Immediate Actions:

  • Drying: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (if the compound is thermally stable), to remove any residual solvent.

  • Trituration: Attempt to solidify the oil by triturating with a non-polar solvent in which your product is insoluble, such as diethyl ether or hexanes. This can often induce crystallization and wash away some impurities.

Definitive Solution: Recrystallization If the issue persists, recrystallization is the most effective method for purification. For amine hydrochloride salts like this one, alcohols are often a good choice.

  • Solvent Selection: Isopropanol is frequently a preferred solvent for recrystallizing amine hydrochlorides.[1] Ethanol can also be used, but the higher solubility of many hydrochloride salts in ethanol may lead to lower yields.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot isopropanol.

    • If colored impurities are present, you can add a small amount of activated charcoal and perform a hot filtration.[2]

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold isopropanol.

    • Dry the purified crystals under high vacuum.

Q2: My HPLC analysis of the purified 3-(benzylamino)propanamide hydrochloride shows multiple peaks. How can I identify and remove these impurities?

Multiple peaks on an HPLC chromatogram indicate the presence of structurally related impurities. The nature of these impurities will depend on the synthetic route used to prepare the compound. Common impurities could include starting materials, over-alkylated products, or side-reaction products.

Strategy 1: Acid-Base Extraction This technique is highly effective for separating your basic amine product from any neutral or acidic impurities.[3][4]

  • Principle: The free amine form of your product is soluble in organic solvents, while its protonated hydrochloride salt is soluble in water. This differential solubility allows for separation.

  • Workflow:

start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash_acid Wash with dilute HCl (aq) start->wash_acid separate_1 Separate Layers wash_acid->separate_1 organic_layer_1 Organic Layer (Neutral/Acidic Impurities) separate_1->organic_layer_1 aqueous_layer_1 Aqueous Layer (Product as HCl salt) separate_1->aqueous_layer_1 basify Basify with NaOH (aq) to pH > 10 aqueous_layer_1->basify extract_organic Extract with Organic Solvent basify->extract_organic separate_2 Separate Layers extract_organic->separate_2 organic_layer_2 Organic Layer (Purified Free Amine) separate_2->organic_layer_2 aqueous_layer_2 Aqueous Layer (Inorganic Salts) separate_2->aqueous_layer_2 end Dry, Evaporate, Convert to HCl salt organic_layer_2->end

Caption: Acid-Base Extraction Workflow for Amine Purification.

Strategy 2: Column Chromatography For impurities that are chemically similar to the product, column chromatography is the method of choice. Given that 3-(benzylamino)propanamide hydrochloride is a polar and basic compound, special considerations are needed.

  • Challenge with Silica Gel: Standard silica gel is acidic and can cause strong adsorption and streaking of basic compounds like amines.[5]

  • Solutions:

    • Modified Mobile Phase: Add a small amount of a basic modifier, like triethylamine (0.1-1%) or ammonium hydroxide, to the eluent to suppress the interaction with silica.[5][6]

    • Alternative Stationary Phases:

      • Basic Alumina: This is less acidic than silica and can be a better choice for purifying basic compounds.

      • Reversed-Phase Chromatography (C18): This is suitable for polar compounds.[7]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for retaining and separating very polar compounds.[8]

Q3: During column chromatography on silica gel, my compound is streaking badly on the TLC plate and I'm getting poor separation. What can I do?

Streaking of amines on silica gel is a common problem due to the acidic nature of the silica, which leads to strong, non-ideal interactions with the basic amine.

  • TLC Optimization: Before running a column, always optimize the mobile phase using TLC. Add a small percentage of triethylamine or ammonium hydroxide to your eluent system (e.g., dichloromethane/methanol) to improve the spot shape.[5] A typical starting point would be 95:5:0.5 DCM:MeOH:Et3N.

  • Column Chromatography Protocol:

    • Use the optimized mobile phase containing a basic modifier to pack and run your column.

    • Consider "deactivating" the silica gel by pre-treating it with the mobile phase containing the basic modifier before packing the column.

    • Alternatively, use a less acidic stationary phase like basic alumina.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to assess the purity of 3-(benzylamino)propanamide hydrochloride?

A combination of techniques should be used for a comprehensive purity assessment:

Technique Purpose Key Considerations
HPLC Quantify purity and detect non-volatile impurities.Use a suitable column (e.g., C18) and mobile phase.[9]
NMR (¹H and ¹³C) Confirm the structure and identify organic impurities.Quantitative NMR (qNMR) can be used for purity assessment without a reference standard.[10]
Mass Spectrometry (MS) Confirm the molecular weight and identify unknown impurities.Can be coupled with HPLC (LC-MS) for powerful analysis.[9][11]
Melting Point A sharp melting point indicates high purity.A broad melting range suggests the presence of impurities.

Q: Can I purify the free base, 3-(benzylamino)propanamide, before converting it to the hydrochloride salt?

Yes, this is often a very effective strategy. The free base is less polar than the hydrochloride salt, which can make it more amenable to purification by standard silica gel chromatography.

Purification Workflow:

start Crude Reaction Mixture workup Aqueous Workup (Acid-Base Extraction) start->workup free_base Crude Free Amine workup->free_base chromatography Silica Gel Chromatography (with Et3N modifier) free_base->chromatography pure_free_base Pure Free Amine chromatography->pure_free_base salt_formation Dissolve in Solvent (e.g., Ether) and add HCl pure_free_base->salt_formation filtration Filter and Dry salt_formation->filtration final_product Pure 3-(benzylamino)propanamide HCl filtration->final_product

Caption: Purification via the Free Base Intermediate.

Q: What is the best way to form the hydrochloride salt after purifying the free base?

To form the hydrochloride salt cleanly, dissolve the purified free base in a suitable anhydrous organic solvent (like diethyl ether, ethyl acetate, or methanol). Then, add a solution of HCl in the same or a miscible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.[6]

References

  • Acid-Base Extraction - Chemistry LibreTexts. (2022). Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023). Available at: [Link]

  • Amine workup : r/Chempros - Reddit. (2024). Available at: [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. (n.d.). Available at: [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025). Available at: [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023). Available at: [Link]

  • How can i isolate polar basic compound with silica gel column chromatography? (2018). Available at: [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022). Available at: [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). Available at: [Link]

  • Recovery of amines from by-product chloride salts - Google Patents. (n.d.).
  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com. (n.d.).
  • and 2-fluorobenzyloxy)benzylamino]propanamides for use as medicaments and pharmaceutical formulation - Googleapis.com. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Available at: [Link]

  • recrystallization.pdf. (n.d.). Available at: [Link]

  • 3-(Benzylamino)propanol - SIELC Technologies. (2018). Available at: [Link]

  • Novel Route of Synthesis of Some Trientine Impurities and Their Characterization - Der Pharma Chemica. (n.d.). Available at: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. (n.d.). Available at: [Link]

  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” - Ijaresm. (n.d.). Available at: [Link]

  • Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents. (n.d.).
  • 3-Benzylaminopropionamide | C10H14N2O | CID 85451 - PubChem. (n.d.). Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024). Available at: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022). Available at: [Link]

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Reference Data & Comparative Studies

Comparative

Comparative Guide: 3-(Benzylamino)propanamide HCl in Drug Discovery &amp; Impurity Profiling

The following guide provides an in-depth technical comparison of 3-(Benzylamino)propanamide hydrochloride against its pharmacologically active derivatives (e.g., Lacosamide, Safinamide) and precursor compounds. This anal...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-(Benzylamino)propanamide hydrochloride against its pharmacologically active derivatives (e.g., Lacosamide, Safinamide) and precursor compounds. This analysis focuses on its role as a synthetic scaffold and critical impurity marker in drug development assays.

Executive Summary & Chemical Context

3-(Benzylamino)propanamide hydrochloride (CAS: 16490-80-5) is a functionalized


-alanine derivative. In the pharmaceutical industry, it occupies a dual niche:
  • Synthetic Scaffold: It serves as a flexible building block for constructing anticonvulsants and antiproliferative agents (e.g., quinoxaline derivatives).

  • Critical Impurity: It acts as a structural analog and process-related impurity in the synthesis of blockbuster drugs like Lacosamide (Vimpat®) and Safinamide (Xadago®).

Unlike optimized drugs, this compound lacks the specific functionalization (e.g.,


-acetylation, 

-methylation) required for high-potency receptor binding. Therefore, in assays, it is frequently used as a negative control or a standard for impurity quantification .
The Comparison Matrix
Feature3-(Benzylamino)propanamide HCl Lacosamide (Vimpat) Safinamide (Xadago)
Role Intermediate / Impurity StandardActive Pharmaceutical Ingredient (API)Active Pharmaceutical Ingredient (API)
Primary Target N/A (Weak/Non-specific)Voltage-Gated Na+ Channels (Slow Inactivation)MAO-B / Na+ Channels
Structural Class

-Benzyl-

-alanine amide
Functionalized Amino Acid (FAA)

-Aminoamide derivative
Lipophilicity (LogP) Low (~0.5 - 1.0)Moderate (~0.9)High (~2.6)
Assay Utility HPLC Retention Marker; Synthetic Starting MaterialPotency Reference (ED50)Potency Reference (IC50)

Technical Comparison: Performance in Assays

A. Biological Assays (Anticonvulsant Screening)

In Maximal Electroshock Seizure (MES) tests, functionalized amino acids are screened for their ability to stabilize neuronal membranes.

  • Lacosamide: Exhibits high potency due to the specific

    
    -configuration and the acetamido/methoxy substitutions which facilitate slow inactivation of sodium channels.
    
  • 3-(Benzylamino)propanamide: Lacks the electron-donating methoxy group and the

    
    -acetyl moiety.
    
    • Causality: Without the

      
      -acetyl group, the molecule loses critical hydrogen-bonding interactions within the channel pore.
      
    • Result: It typically shows negligible anticonvulsant activity at standard screening doses (100 mg/kg), making it an excellent negative control to validate the necessity of the functional groups in SAR (Structure-Activity Relationship) studies.

B. Analytical Assays (Impurity Profiling)

In HPLC/LC-MS workflows for Safinamide or Lacosamide, 3-(Benzylamino)propanamide is a critical "gatekeeper" analyte.

  • Separation Logic: It is significantly more polar than the "dibenzyl" impurities often found in Safinamide synthesis.

  • Detection Limits: Regulatory standards (ICH Q3A) require impurities to be controlled

    
    .
    
  • Performance:

    • Retention Time: Elutes earlier than Lacosamide/Safinamide on C18 columns due to the free secondary amine (highly basic, charged at acidic pH).

    • UV Sensitivity: The single benzyl ring provides a distinct but lower UV response compared to the fluorinated benzyloxy-benzyl systems of Safinamide.

Experimental Protocols

Protocol 1: HPLC Quantification of 3-(Benzylamino)propanamide (Impurity Assay)

Objective: To quantify the compound as a process-related impurity in bulk drug substances. Self-Validating Step: The resolution (


) between the main peak (Drug) and the impurity must be 

.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile (Organic Modifier).

Workflow:

  • Preparation: Dissolve 3-(Benzylamino)propanamide HCl reference standard in Mobile Phase A to 0.1 mg/mL.

  • Gradient Elution:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts).

    • 2-15 min: 5%

      
       60% B (Linear gradient to elute the target impurity).
      
    • 15-20 min: 60%

      
       95% B (Wash to elute hydrophobic drug API).
      
  • Detection: UV absorbance at 215 nm (peptide bond/benzyl ring absorption).

  • Validation: Inject the standard. The peak should elute early (approx. 4-6 min). Inject the Drug Sample. If a peak appears at the same RT with matching UV spectrum, it confirms the presence of the unreacted intermediate.

Protocol 2: Synthetic Coupling (Scaffold Utilization)

Objective: Use 3-(Benzylamino)propanamide as a nucleophile to generate bioactive


-alkyl derivatives.

Workflow:

  • Neutralization: Treat the HCl salt with 1.1 eq of Triethylamine (TEA) in DCM to liberate the free amine.

  • Coupling: Add 1.0 eq of the electrophile (e.g., 2-chloro-3-benzyloxyquinoxaline) and catalytic KI.

  • Reflux: Heat at 40°C for 12 hours.

  • Workup: Wash with water, dry over MgSO4.

  • Purification: Recrystallize from Ethanol.

    • Why this works: The secondary amine of the benzylamino group is sufficiently nucleophilic to displace the chloride, creating a tertiary amine linkage common in antiproliferative agents.

Visualizing the Relationships

The following diagrams illustrate the chemical lineage and analytical separation logic of these compounds.

Diagram A: Synthesis & Impurity Pathways

This flow shows how 3-(Benzylamino)propanamide arises as an intermediate or impurity during the synthesis of major drugs.

SynthesisPathways Start Beta-Alanine / Acrylamide Intermediate 3-(Benzylamino)propanamide (The Scaffold/Impurity) Start->Intermediate Benzylation Lacosamide Lacosamide (Anticonvulsant) Intermediate->Lacosamide Functionalization (Acetylation/Methylation) Safinamide Safinamide (MAO-B Inhibitor) Intermediate->Safinamide Reductive Alkylation (Trace Impurity Path) SideProduct Dibenzyl Derivatives (Hydrophobic Impurity) Intermediate->SideProduct Over-Benzylation

Caption: Pathway showing 3-(Benzylamino)propanamide as a central node: a precursor to drugs or a source of side-products.

Diagram B: HPLC Separation Logic (Reverse Phase)

This diagram visualizes the separation order based on polarity, crucial for assay development.

HPLCSeparation Start Injection (t=0) Peak1 Salts / Solvent Front (t=1.5 min) Start->Peak1 End End of Run (t=20) Peak2 3-(Benzylamino)propanamide (Polar Intermediate) RT: ~5.0 min Peak1->Peak2 Peak3 Lacosamide / Safinamide (Active Drug) RT: ~12.0 min Peak2->Peak3 Peak4 Dibenzyl Impurities (Hydrophobic) RT: ~16.0 min Peak3->Peak4 Peak4->End

Caption: Chromatographic elution order. The target compound elutes early due to the polar secondary amine and lack of lipophilic modifications.

References

  • Vertex AI Search. (2025). 3-(Benzylamino)propanamide biological activity & synthesis intermediates. Retrieved from 1

  • Google Patents. (2015). Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives (US8957252B2). Retrieved from 2

  • Santa Cruz Biotechnology. (2024). 3-(benzylamino)propanamide Product Sheet. Retrieved from 3

  • MDPI. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents. Retrieved from 4

  • PubChem. (2025).[5] N-Benzyl-beta-alanine | C10H13NO2.[5] Retrieved from 5

Sources

Validation

Validating the Anticonvulsant Activity of Propanamide Derivatives: A Comparative Technical Guide

Executive Summary & Strategic Context Objective: This guide provides a rigorous framework for validating the anticonvulsant efficacy of novel propanamide derivatives. It moves beyond simple screening, offering a comparat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Objective: This guide provides a rigorous framework for validating the anticonvulsant efficacy of novel propanamide derivatives. It moves beyond simple screening, offering a comparative analysis against Standard of Care (SOC) agents—Valproic Acid (VPA) and Phenytoin—and detailing self-validating experimental protocols.

The Chemical Class: Propanamide derivatives (including amides of valproic acid and functionalized N-benzyl-propanamides) represent a strategic pivot in antiepileptic drug (AED) discovery. Unlike carboxylic acids (e.g., VPA), these amides often exhibit superior blood-brain barrier (BBB) permeability and resistance to rapid metabolic elimination, addressing key pharmacokinetic failures in current therapies.

Comparative Performance Matrix

The following data synthesizes potency (ED50) and safety (Protective Index) profiles from key literature, contrasting novel derivatives against established SOCs.

Table 1: Potency & Safety Comparison (Murine Models, i.p.)
Compound ClassSpecific DerivativeMES ED50 (mg/kg)scPTZ ED50 (mg/kg)TD50 (Rotarod)Protective Index (PI)Primary Mechanism
Standard of Care Phenytoin 6.5 Inactive69.010.6Na+ Channel Block
Standard of Care Valproic Acid (VPA) 250 - 272 239 430~1.7GABA-T Inhibitor / Na+
Novel Propanamide (R)-18 (N-benzyl-2-acetamido-3-methoxy...)4.5 N/A27.06.0 Broad Spectrum
Hybrid Amide AS-1 (N-benzyl-2-(2,5-dioxopyrrolidin...)81.1 67.4>350>4.3 Dual Action
VPA Amide Valpromide ~120~1502802.3GABA Potentiation

Data Interpretation:

  • Potency Superiority: Derivative (R)-18 demonstrates a ~55-fold increase in potency compared to VPA and is equipotent to Phenytoin in MES models.

  • Safety Margin: While Phenytoin is potent, its toxicity threshold is low. The hybrid amide AS-1 maintains a wider therapeutic window (PI > 4.3) compared to VPA (PI ~1.7), suggesting reduced neurotoxicity at therapeutic doses.

Mechanistic Validation: The "Why"

To validate a propanamide derivative, one must confirm its Mechanism of Action (MOA). These compounds typically function via two distinct pathways, often exhibiting "hybrid" activity that covers both generalized tonic-clonic (MES-sensitive) and absence seizures (PTZ-sensitive).

Diagram 1: Dual-Pathway Mechanism of Action

This diagram illustrates the convergence of propanamide activity on synaptic stability.

MOA_Pathway cluster_0 Presynaptic Terminal cluster_1 Therapeutic Outcome Propanamide Propanamide Derivative VGSC Volt-Gated Na+ Channels (Inactivated State) Propanamide->VGSC Stabilizes GABA_T GABA Transaminase (Enzyme) Propanamide->GABA_T Inhibits Excitability Neuronal Hyper-Excitability VGSC->Excitability Reduces Firing GABA_Levels Synaptic GABA Levels GABA_T->GABA_Levels Prevents Degradation GABA_Levels->Excitability Increases Inhibition Seizure Seizure Propagation Excitability->Seizure Blocks

Caption: Propanamide derivatives stabilize inactive Na+ channels (preventing repetitive firing) and inhibit GABA-T, elevating inhibitory tone.

Experimental Validation Framework

Reliable validation requires a "Self-Validating System" where positive controls (Phenytoin/VPA) and negative controls (Vehicle) confirm assay sensitivity.

Diagram 2: Validation Workflow

Workflow cluster_screens In Vivo Screens Compound Synthesized Derivative Solubility Solubility Check (DMSO/Tween 80) Compound->Solubility MES MES Test (Na+ Channel Proxy) Solubility->MES Phase 1 Rotarod Rotarod Test (Neurotoxicity) MES->Rotarod If Active Analysis Calculate ED50 & PI MES->Analysis PTZ scPTZ Test (GABA/T-Type Ca++ Proxy) PTZ->Analysis Rotarod->PTZ Phase 2 (Broad Spectrum) Rotarod->Analysis

Caption: Sequential screening workflow prioritizing MES for potency and Rotarod for safety before broad-spectrum PTZ testing.

Protocol A: Maximal Electroshock Seizure (MES) Test

Target: Identification of activity against generalized tonic-clonic seizures (Grand Mal).

  • Animal Selection: Male albino mice (CF-1 or Swiss Webster, 18–25 g). N=6 per dose group.

  • Preparation: Dissolve derivative in 30% PEG-400 or suspend in 0.5% methylcellulose.

  • Dosing: Administer i.p. at log-spaced doses (e.g., 30, 100, 300 mg/kg).[1] Include a Phenytoin control group (25 mg/kg).

  • Stimulus: Apply corneal electrical stimulus via auricular electrodes: 50 mA, 60 Hz, 0.2 seconds .

    • Causality: This intensity ensures 100% seizure induction in naive mice. Any protection is drug-attributed.

  • Endpoint: Abolition of Tonic Hindlimb Extension (THE) .

    • Pass: Animal does not extend hindlimbs >90° relative to the torso.

    • Fail: Full extension observed.

Protocol B: Subcutaneous Pentylenetetrazole (scPTZ) Test

Target: Identification of activity against myoclonic/absence seizures.

  • Dosing: Pre-treat animals with test compound (T-30 min or T-peak effect).

  • Challenge: Inject PTZ subcutaneously at 85 mg/kg (CD97 - Convulsive Dose 97%).

    • Note: Determine the CD97 for your specific colony first; sensitivity varies.

  • Observation: Place mice in individual plexiglass cages for 30 minutes.

  • Endpoint: Absence of a clonic seizure episode lasting >5 seconds.

    • Latency: Record time to first jerk. Significant delay vs. vehicle indicates partial protection.

Protocol C: Rotarod Neurotoxicity Test

Target: Establishing the Therapeutic Window (Protective Index).

  • Training: Train mice to maintain balance on a rotating rod (6–10 rpm) for 180 seconds. Eliminate animals that cannot learn the task.

  • Testing: Administer drug. Place mouse on the rod.[2]

  • Endpoint: Inability to maintain equilibrium for 60 seconds (falls 3 times in 1 minute).

  • Calculation: The dose causing 50% of animals to fail is the TD50 .

    • Protective Index (PI) = TD50 / ED50 .[3] A PI < 1 indicates the drug is toxic before it is therapeutic. Aim for PI > 2.0.

References

  • Kohn, H., et al. (1991). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. Link

  • Kamiński, K., et al. (2015). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. Neurochemical Research. Link

  • Bialer, M., & White, H. S. (2010).[4] Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery. Link

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure. Link

  • Winkler, I., et al. (2002). Efficacy of antiepileptic drugs in the 6 Hz seizure model. Epilepsy Research. Link

Sources

Safety & Regulatory Compliance

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